3-(Pyridin-2-yl)-1-benzofuran-5-ol
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Overview
Description
3-(Pyridin-2-yl)-1-benzofuran-5-ol is an organic compound that features a benzofuran ring fused with a pyridine ring and a hydroxyl group at the 5-position of the benzofuran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-1-benzofuran-5-ol typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Hydroxylation: The hydroxyl group is introduced at the 5-position of the benzofuran ring through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of 3-(Pyridin-2-yl)-1-benzofuran-5-one.
Reduction: Formation of 3-(Pyridin-2-yl)-1,2-dihydrobenzofuran-5-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-(Pyridin-2-yl)-1-benzofuran-5-ol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit biological activity such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which 3-(Pyridin-2-yl)-1-benzofuran-5-ol exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)-1-benzofuran-2-ol: Similar structure but with the hydroxyl group at the 2-position.
2-(Pyridin-2-yl)-1-benzofuran-5-ol: Pyridine ring attached at the 2-position of the benzofuran.
3-(Pyridin-3-yl)-1-benzofuran-5-ol: Pyridine ring attached at the 3-position.
Uniqueness
3-(Pyridin-2-yl)-1-benzofuran-5-ol is unique due to the specific positioning of the pyridine ring and hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This distinct arrangement allows for unique interactions and properties compared to its analogues.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-pyridin-2-yl-1-benzofuran-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-9-4-5-13-10(7-9)11(8-16-13)12-3-1-2-6-14-12/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGZVGHMETUCRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC3=C2C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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